Cas no 1871986-74-1 ({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol is a versatile cycloaliphatic alcohol with a unique structural framework combining a cyclohexylmethyl and cyclopropyl moiety. Its rigid yet functionalized architecture makes it valuable as an intermediate in organic synthesis, particularly for constructing complex molecules with tailored steric and electronic properties. The presence of both hydrophobic (methylcyclohexyl) and strained (cyclopropyl) groups enhances its utility in pharmaceutical and agrochemical applications, where such motifs are often employed to modulate bioavailability or metabolic stability. The primary alcohol functionality allows for further derivatization, enabling coupling reactions or oxidation to aldehydes. This compound’s balanced lipophilicity and synthetic flexibility make it a practical choice for research and industrial applications requiring precise molecular design.
{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol structure
1871986-74-1 structure
商品名:{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol
CAS番号:1871986-74-1
MF:C12H22O
メガワット:182.302484035492
CID:5797627
PubChem ID:130596821

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
    • 1871986-74-1
    • EN300-1851204
    • {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol
    • インチ: 1S/C12H22O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h10-11,13H,2-9H2,1H3
    • InChIKey: YGDVJXNXIJRSAG-UHFFFAOYSA-N
    • ほほえんだ: OCC1(CC2CCC(C)CC2)CC1

計算された属性

  • せいみつぶんしりょう: 182.167065321g/mol
  • どういたいしつりょう: 182.167065321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.2Ų

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1851204-0.25g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
0.25g
$972.0 2023-09-19
Enamine
EN300-1851204-5.0g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
5g
$3645.0 2023-06-03
Enamine
EN300-1851204-10.0g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
10g
$5405.0 2023-06-03
Enamine
EN300-1851204-0.5g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
0.5g
$1014.0 2023-09-19
Enamine
EN300-1851204-1.0g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
1g
$1256.0 2023-06-03
Enamine
EN300-1851204-10g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
10g
$4545.0 2023-09-19
Enamine
EN300-1851204-0.05g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
0.05g
$888.0 2023-09-19
Enamine
EN300-1851204-2.5g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
2.5g
$2071.0 2023-09-19
Enamine
EN300-1851204-0.1g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
0.1g
$930.0 2023-09-19
Enamine
EN300-1851204-1g
{1-[(4-methylcyclohexyl)methyl]cyclopropyl}methanol
1871986-74-1
1g
$1057.0 2023-09-19

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol 関連文献

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanolに関する追加情報

{1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol: A Comprehensive Overview

The compound with CAS No. 1871986-74-1, commonly referred to as {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a cyclohexane moiety and a hydroxymethyl group. The combination of these structural elements gives rise to distinctive chemical properties that make it an interesting subject for research and application.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design and development. The cyclopropane ring, known for its high strain energy, often imparts unique pharmacokinetic properties to molecules, such as improved bioavailability and enhanced binding affinity to target proteins. In the case of {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol, the presence of the cyclopropane ring is complemented by the bulky 4-methylcyclohexyl group, which further influences the molecule's steric and electronic properties.

One of the key areas of research involving this compound is its potential as a chiral building block in asymmetric synthesis. The hydroxymethyl group attached to the cyclopropane ring serves as a versatile functional group that can be readily modified through various chemical transformations. For instance, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can lead to a primary alcohol or other derivatives. These transformations are not only useful for synthesizing more complex molecules but also for exploring the stereochemical outcomes of such reactions.

The synthesis of {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol has been achieved through several routes, including cyclopropanation reactions and organocatalytic processes. One notable approach involves the use of transition metal catalysts to facilitate the formation of the cyclopropane ring from alkenes or alkynes. This method not only provides a straightforward pathway to the target molecule but also allows for fine-tuning of its stereochemistry by controlling reaction conditions.

In terms of applications, this compound has shown promise in materials science, particularly in the development of advanced polymers and coatings. The combination of its hydroxymethyl group and bulky substituents makes it an ideal candidate for use as a monomer in polymerization reactions. Additionally, its ability to form hydrogen bonds due to the hydroxymethyl group could enhance the mechanical properties and thermal stability of resulting materials.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol. Quantum mechanical calculations have revealed that the cyclopropane ring exhibits significant electron delocalization, which could influence its reactivity in various chemical transformations. Furthermore, molecular dynamics simulations have been employed to study the conformational flexibility of this compound, shedding light on its potential interactions with biological systems.

Another area of interest is the use of this compound in biochemistry and biotechnology. Its unique structure makes it a potential candidate for enzyme inhibition studies or as a substrate in metabolic engineering applications. For example, researchers have explored its ability to modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator.

In conclusion, {1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol (CAS No. 1871986-74-1) is a versatile organic compound with diverse applications across multiple disciplines. Its distinctive structure and chemical properties make it an invaluable tool in organic synthesis, materials science, and biochemistry. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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